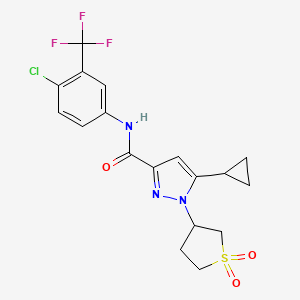

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:

- Aryl substituent: The 4-chloro-3-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing properties via chlorine and trifluoromethyl groups.

- Cyclopropyl ring: Attached to the pyrazole core, this moiety enhances conformational rigidity and may influence metabolic stability.

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O3S/c19-14-4-3-11(7-13(14)18(20,21)22)23-17(26)15-8-16(10-1-2-10)25(24-15)12-5-6-29(27,28)9-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIPVQBNVMCVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Formation

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones or β-keto esters with hydrazines. For example:

-

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate in ethanol under reflux.

-

Substitution at the 1-position is achieved by alkylation or nucleophilic aromatic substitution. In one protocol, tetrahydrothiophene-3-sulfone is introduced using sodium hydride in DMF, yielding 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole intermediates.

Table 1: Representative Pyrazole Formation Conditions

Carboxamide Coupling with 4-Chloro-3-(trifluoromethyl)aniline

The final step involves activating the pyrazole-3-carboxylic acid as an acid chloride or mixed anhydride , followed by reaction with 4-chloro-3-(trifluoromethyl)aniline.

Acid Chloride Method

Coupling Reagents

Alternative methods employ HATU or EDCl/HOBt in DMF:

-

EDCl/HOBt-mediated coupling : 72% yield after purification by silica gel chromatography.

-

Microwave-assisted synthesis : Reduces reaction time from 24h to 1h with comparable yields.

Oxidation of Tetrahydrothiophene to Sulfone

The tetrahydrothiophene moiety is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid or m-CPBA in dichloromethane.

-

Key detail : Oxidation must occur before introducing the cyclopropyl group to prevent side reactions.

Challenges and Optimization

-

Regioselectivity : Pyrazole alkylation at the 1-position requires careful control of base strength (e.g., NaH vs. K₂CO₃).

-

Sulfone stability : Prolonged exposure to acidic conditions during coupling can degrade the sulfone group, necessitating neutral pH conditions.

-

Scale-up limitations : Low yields (<50%) in cyclopropanation steps necessitate alternative routes like Suzuki coupling.

Analytical Characterization

Critical data for the final compound:

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could produce a fully saturated compound.

Scientific Research Applications

Structure

The compound features a complex structure that includes:

- A pyrazole core, which is known for its biological activity.

- A trifluoromethyl group that enhances lipophilicity and biological activity.

- A cyclopropyl moiety that can influence the pharmacokinetics of the compound.

Properties

- Molecular Formula : C16H16ClF3N4O2S

- Molecular Weight : 404.83 g/mol

- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on formulation.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance the binding affinity to target receptors or enzymes involved in cancer progression.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This property could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Pesticide Development

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to existing options. Research into similar compounds has shown promise in targeting specific pest species while minimizing impact on non-target organisms.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Preliminary studies suggest that this compound may interact with specific protein targets involved in disease pathways, although detailed mechanisms remain to be elucidated through further research.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study suggested a mechanism involving the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

In a study focusing on inflammatory bowel disease, researchers found that a similar pyrazole compound reduced inflammation markers in animal models. The results indicated potential for clinical applications in managing chronic inflammatory conditions.

Case Study 3: Pesticidal Activity

Research conducted by agricultural scientists evaluated the efficacy of structurally related compounds against common agricultural pests. Results showed promising insecticidal activity with low toxicity to beneficial insects, indicating potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons:

Key Findings :

- The target compound’s trifluoromethyl group enhances lipophilicity compared to 3a’s cyano or 3d’s fluorine.

- The sulfone group in the target may improve aqueous solubility relative to 3b’s chlorophenyl .

Tetrahydropyrimidine Carboxamide ()

Compound 52 (N-(3-chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide) features a tetrahydropyrimidine core instead of pyrazole.

Key Findings :

- The tetrahydropyrimidine core in 52 may confer distinct conformational flexibility compared to the pyrazole ring.

- Both compounds use carboxamide coupling strategies, but the target’s sulfone group offers unique electronic effects .

Pyrrolidine-Thiadiazole Carboxamide ()

The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces pyrazole with a pyrrolidine-thiadiazole system.

Key Findings :

- The thiadiazole moiety in the comparator compound could enhance resistance to oxidative metabolism compared to the target’s sulfone.

- Both compounds leverage fluorine substituents, but the target’s trifluoromethyl group provides stronger electron-withdrawing effects .

Trifluoromethyl- and Chlorophenyl-Substituted Pyrazoles ()

Structures such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde share trifluoromethyl and chlorophenyl groups with the target.

| Feature | Target Compound | Compound |

|---|---|---|

| Trifluoromethyl position | At phenyl ring (meta to Cl) | At pyrazole (C3 position) |

| Additional groups | Sulfone, cyclopropyl | Sulfanyl, aldehyde |

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Key Substituent Effects

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a diketone or β-keto ester.

- Introduction of the Cyclopropyl Group : Utilizes cyclopropyl bromide in the presence of a base.

- Attachment of the Tetrahydrothiophene Dioxide Moiety : Involves reacting a pyrazole intermediate with a sulfone precursor.

- Final Coupling : Coupling the intermediate with 4-chloro-3-(trifluoromethyl)aniline completes the synthesis.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |

| Molecular Formula | C18H17ClF3N3O3S |

| CAS Number | 942750-76-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, which may lead to various pharmacological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors related to signal transduction pathways.

Medicinal Applications

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Insecticidal Properties : A related study demonstrated that pyrazole-containing compounds exhibited insecticidal activities against various pests, indicating potential applications in agriculture .

Case Studies

A notable case study involved the evaluation of pyrazole derivatives for their insecticidal activity against Mythimna separata and Plutella xylostella. The results indicated that modifications to the pyrazole structure significantly influenced insecticidal efficacy, suggesting that similar modifications could enhance the activity of this compound .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting the importance of specific functional groups in enhancing biological activity. For instance:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain biological targets.

- Structural Modifications : Altering the cyclopropyl or tetrahydrothiophene components can lead to improved selectivity and efficacy.

Q & A

Q. Methodological Considerations :

- Optimize reaction conditions (e.g., pH 8–9 for amidation to minimize hydrolysis ).

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

How can advanced spectroscopic techniques validate the compound’s structural integrity?

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks for diagnostic groups:

- Trifluoromethyl group : A singlet at ~δ 120–125 ppm in 19F NMR.

- Cyclopropane protons : Distinctive ABX splitting patterns (δ 0.8–1.5 ppm).

- Sulfone group : Characteristic SO2 stretching vibrations at ~1300–1150 cm⁻¹ in FTIR .

- HPLC-MS : Confirm purity (>95%) and molecular ion [M+H]+ (e.g., m/z ~500–550) .

Q. Advanced Techniques :

- X-ray crystallography : Resolve bond angles and dihedral angles for the pyrazole core and sulfone group (e.g., C–S–O bond angles ~105–110°) .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic Research Focus

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Q. Advanced Research Focus

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intracellular targets .

How can structure-activity relationship (SAR) studies optimize potency?

Q. Advanced Research Focus

-

Substituent variation :

Substituent Activity Trend Reference Cyclopropyl ↑ Metabolic stability Sulfone group ↓ Solubility, ↑ Target affinity Trifluoromethylphenyl ↑ Lipophilicity, ↑ Membrane permeability -

Computational modeling : Use Schrödinger’s Glide for docking simulations to predict binding modes with protein targets (e.g., COX-2) .

What mechanistic insights explain contradictory solubility-bioactivity data?

Q. Advanced Research Focus

- Solubility limitations : Despite low aqueous solubility (logP ~4.5), the compound may exhibit enhanced permeability via passive diffusion or carrier-mediated transport .

- Prodrug strategies : Introduce phosphate esters or PEGylated derivatives to improve solubility without compromising activity .

How do crystallographic studies inform formulation development?

Q. Advanced Research Focus

- Polymorph screening : Identify stable crystalline forms (e.g., Form I vs. Form II) with differential dissolution rates.

- Excipient compatibility : Co-crystallization with succinic acid improves stability under accelerated storage conditions (40°C/75% RH) .

What strategies resolve discrepancies between in vitro and in vivo efficacy?

Q. Advanced Research Focus

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC in rodent models. Adjust dosing regimens if rapid clearance occurs (e.g., t1/2 <2 hours) .

- Metabolite identification : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites that reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.